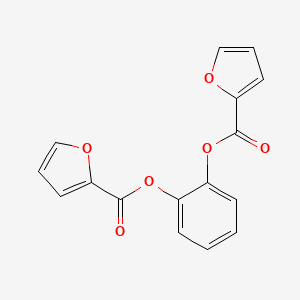

1,2-phenylene di(2-furoate)

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O6/c17-15(13-7-3-9-19-13)21-11-5-1-2-6-12(11)22-16(18)14-8-4-10-20-14/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJINYDFZSAWCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(=O)C2=CC=CO2)OC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Phenylene di(2-furoate): Synthesis, Characterization, and Potential Applications

Abstract

1,2-Phenylene di(2-furoate) is an aromatic diester comprising a catechol core functionalized with two 2-furoate ester groups. While not extensively documented in scientific literature, its unique structure, combining the versatile catechol scaffold with the biologically significant furoate moiety, suggests a rich potential for applications in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of 1,2-phenylene di(2-furoate), including its chemical structure, a proposed synthetic route with detailed experimental protocols, predicted physicochemical and spectroscopic properties based on analogous compounds, and a discussion of its potential applications. This document serves as a foundational resource for researchers interested in the synthesis and exploration of this novel compound.

Chemical Structure and Physicochemical Properties

1,2-Phenylene di(2-furoate) is structurally defined by a benzene ring with two ester groups attached to adjacent carbons (positions 1 and 2). Each ester linkage connects the phenyl ring to the carbonyl carbon of a 2-furoic acid moiety.

IUPAC Name: Benzene-1,2-diyl bis(furan-2-carboxylate) Molecular Formula: C₁₆H₁₀O₆ Molecular Weight: 298.25 g/mol

Chemical Structure Diagram

Caption: Chemical structure of 1,2-phenylene di(2-furoate).

Predicted Physicochemical Properties

As there is limited experimental data for this specific molecule, the following properties are estimated based on related aromatic esters and furoate derivatives.[1][2][3]

| Property | Predicted Value | Rationale / Reference Compound |

| Physical State | Crystalline solid | Aromatic esters with similar molecular weights are typically solids at room temperature. |

| Melting Point | 120-140 °C | Based on the melting points of similar aromatic diesters. |

| Boiling Point | > 400 °C (decomposes) | High molecular weight aromatic esters have high boiling points and may decompose before boiling.[2] |

| Solubility | Insoluble in water. Soluble in chlorinated solvents (DCM, chloroform), ethers (diethyl ether, THF), and acetone. | Ester functional groups lead to polarity, but the large aromatic structure reduces water solubility.[2] |

| logP (o/w) | 3.5 - 4.5 (estimated) | Based on the lipophilicity of the aromatic rings and ester groups. |

Synthesis and Purification

The most direct and efficient synthesis of 1,2-phenylene di(2-furoate) is the esterification of catechol with 2-furoyl chloride.[4][5][6] This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.

Reaction Scheme

Caption: Proposed synthesis of 1,2-phenylene di(2-furoate).

Experimental Protocol: Synthesis

This protocol is based on a general procedure for the synthesis of catechol diesters.[4]

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add catechol (1.0 eq.) and anhydrous acetone (or dichloromethane, DCM).

-

Base Addition: Add triethylamine (2.2 eq.) to the flask and purge the system with nitrogen for 20-30 minutes while stirring. Cool the mixture to 0°C in an ice bath.

-

Acyl Chloride Addition: Dissolve 2-furoyl chloride (2.1 eq.) in anhydrous acetone (or DCM) and add it to the dropping funnel. Add the 2-furoyl chloride solution dropwise to the catechol mixture over 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove the triethylammonium chloride precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Causality Behind Experimental Choices

-

Anhydrous Conditions: The use of dry glassware and solvents is crucial as 2-furoyl chloride is highly reactive towards water, which would lead to the formation of 2-furoic acid and reduce the yield.[6]

-

Base: Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the reaction. This prevents the protonation of the catechol hydroxyl groups, which would deactivate them towards nucleophilic attack.[4]

-

Dropwise Addition at 0°C: The reaction is exothermic. Slow addition at a low temperature helps to control the reaction rate and prevent unwanted side reactions.

Predicted Spectroscopic Characterization

The structural elucidation of the synthesized 1,2-phenylene di(2-furoate) would rely on a combination of spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

The NMR spectra are predicted based on data from similar furoate and aromatic esters.[7][8][9]

¹H NMR (in CDCl₃, predicted):

-

Phenyl protons: A multiplet in the range of δ 7.2-7.5 ppm, integrating to 4H.

-

Furan protons:

-

H5 (adjacent to oxygen): A doublet of doublets around δ 7.6-7.8 ppm (2H).

-

H3 (adjacent to carbonyl): A doublet of doublets around δ 7.2-7.4 ppm (2H).

-

H4: A doublet of doublets (or triplet) around δ 6.5-6.7 ppm (2H).

-

¹³C NMR (in CDCl₃, predicted):

-

Carbonyl Carbon: δ 157-159 ppm.[7]

-

Phenyl Carbons:

-

Carbons attached to oxygen (C1, C2): δ 140-145 ppm.

-

Other aromatic carbons: δ 120-130 ppm.

-

-

Furan Carbons:

FT-IR Spectroscopy

The infrared spectrum will be dominated by the characteristic vibrations of the aromatic ester functional groups.[10][11][12]

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 1730-1715 | C=O stretch (aromatic ester) | Strong, sharp |

| 1600-1450 | C=C stretch (aromatic and furan rings) | Medium to strong |

| 1310-1250 | C-C-O stretch (asymmetric) | Strong |

| 1130-1100 | O-C-C stretch (symmetric) | Strong |

The C=O stretching frequency is expected to be in the lower end of the typical ester range due to conjugation with both the furan and phenyl rings.[10][11]

Mass Spectrometry

Mass spectrometry would be used to confirm the molecular weight and provide structural information through fragmentation patterns.[13][14]

-

Molecular Ion (M⁺•): A prominent peak is expected at m/z = 298.25.

-

Key Fragmentation Pathways:

-

Loss of a furoyl group (-C₅H₃O₂) to give a fragment at m/z = 203.

-

Formation of the furoyl cation (C₅H₃O⁺) at m/z = 95.

-

Cleavage of the ester bond with charge retention on the phenoxy portion.

-

Potential Applications in Drug Development and Materials Science

The hybrid structure of 1,2-phenylene di(2-furoate) suggests several potential applications.

Medicinal Chemistry and Drug Development

-

Antimicrobial and Anti-inflammatory Agent: The furan nucleus is a well-established pharmacophore present in many compounds with antimicrobial and anti-inflammatory properties.[15][16][17][18] The diester could act as a prodrug, releasing 2-furoic acid upon hydrolysis.

-

Antioxidant Properties: The catechol moiety is known for its antioxidant and radical-scavenging abilities.[19][20][21][22] While the hydroxyl groups are esterified, the core structure may still impart some antioxidant character or be metabolized to release the active catechol.

-

Enzyme Inhibition: Catechol-containing molecules are known to interact with various enzymes, and this compound could be explored as an inhibitor for targets such as catechol-O-methyltransferase (COMT).[23]

Materials Science

-

Monomer for Polyesters: The difunctional nature of this molecule makes it a potential monomer for the synthesis of novel polyesters with unique thermal and optical properties derived from the furan and phenyl rings.

-

Ligand for Coordination Chemistry: The oxygen atoms of the ester and furan groups can act as coordination sites for metal ions, making it a potential ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers.

Conclusion

1,2-Phenylene di(2-furoate) represents an intriguing yet underexplored molecule with significant potential. By leveraging established synthetic methodologies for catechol diesters, it can be readily prepared and characterized. Its structure, combining the functionalities of catechols and furoates, provides a strong rationale for its investigation in drug discovery as a potential antimicrobial, anti-inflammatory, or antioxidant agent. Furthermore, its application as a building block in materials science warrants exploration. This guide provides the necessary foundational knowledge for researchers to embark on the synthesis and evaluation of this promising compound.

References

-

B. C. Smith, "The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three," Spectroscopy Online, 2018.

-

D. A. Kenwright et al., "Catechol based diesters for general purpose plasticizers," Google Patents, WO2015065691A1, 2015.

-

J. Liu et al., "Physicochemical properties of esters.," ResearchGate, 2022.

-

S. S. Pawar and V. R. Undale, "CATECHOL: IMPORTANT SCAFOLD IN MEDICINAL CHEMISTRY," ResearchGate, 2023.

-

A. B. S. Gama et al., "Examples of furan derivatives with biological activity," ResearchGate, 2021.

-

A. J. D. Silvestre et al., "¹H- and ¹³C-NMR spectra of the obtained furanic-aliphatic...," ResearchGate, 2014.

-

R. J. Abraham et al., "1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones," PubMed, 2012.

-

Michigan State University Department of Chemistry, "IR Spectroscopy Tutorial: Esters," 2021.

-

ChemHelpASAP, "synthesis of esters from acid chlorides," YouTube, 2019.

-

P. Gopiwad et al., "Medicinal chemistry of catechol, a versatile pharmacophore," IP Innovative Publication, 2024.

-

R. P. D'Amelia et al., "Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy," Semantic Scholar, 2018.

-

S. Sharma et al., "Furan: A Promising Scaffold for Biological Activity," Journal of Drug Delivery and Therapeutics, 2024.

-

Chemistry LibreTexts, "Properties of Esters," 2023.

-

S. H. Mousavi et al., "Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives," PubMed Central, 2020.

-

The Good Scents Company, "methyl furoate 3-furancarboxylic acid, methyl ester," 2023.

-

Chemistry LibreTexts, "Acid Halides for Ester Synthesis," 2021.

-

J. A. S. Bonifácio et al., "Medicinal chemistry of catechol O-methyltransferase (COMT) inhibitors and their therapeutic utility," PubMed, 2014.

-

A. C. F. Ribeiro et al., "Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine," MDPI, 2024.

-

Chemistry LibreTexts, "Infrared Spectra of Some Common Functional Groups," 2024.

-

B. C. Smith, "The C=O Bond, Part VI: Esters and the Rule of Three," Spectroscopy Online, 2018.

-

Dr. Sapna Gupta, "Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry," YouTube, 2023.

-

ChemHelpASAP, "differences & similarities of 1H & 13C NMR spectroscopy," YouTube, 2022.

-

Oreate AI, "Understanding Catechol: A Versatile Compound in Chemistry and Beyond," 2026.

-

S. Singh et al., "Synthesis and biological activities of furan derivatives," ResearchGate, 2013.

-

P. Gopiwad et al., "Medicinal chemistry of catechol, a versatile pharmacophore," ResearchGate, 2024.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. methyl furoate, 1334-76-5 [thegoodscentscompany.com]

- 4. WO2015065691A1 - Catechol based diesters for general purpose plasticizers - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. ijabbr.com [ijabbr.com]

- 17. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ctppc.org [ctppc.org]

- 21. Understanding Catechol: A Versatile Compound in Chemistry and Beyond - Oreate AI Blog [oreateai.com]

- 22. Medicinal chemistry of catechol, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 23. Medicinal chemistry of catechol O-methyltransferase (COMT) inhibitors and their therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 1,2-Phenylene di(2-furoate) Derivatives

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 1,2-phenylene di(2-furoate) and its derivatives. These compounds, characterized by a central catechol core esterified with two 2-furoic acid moieties, are of increasing interest to researchers in medicinal chemistry and materials science. This document offers a detailed examination of the prevalent synthetic methodologies, with a strong focus on the Schotten-Baumann reaction. It includes a thorough discussion of the underlying reaction mechanisms, step-by-step experimental protocols, and strategies for the synthesis of necessary precursors. Furthermore, this guide presents quantitative data to inform experimental design and outlines effective purification and characterization techniques. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling the efficient and reliable synthesis of this promising class of compounds.

Introduction: The Significance of 1,2-Phenylene di(2-furoate) Scaffolds

The 1,2-phenylene di(2-furoate) scaffold is a compelling molecular architecture that marries the rigid, planar structure of a catechol ring with the electron-rich, aromatic character of two furan moieties. Catechol and its derivatives are prevalent in a vast array of natural products and bioactive molecules, known for their diverse chemical reactivity and biological activities.[1] The furan ring system is also a key component in many pharmaceuticals and fine chemicals. The combination of these two entities in a diester linkage creates a unique electronic and steric environment, making these derivatives attractive candidates for a range of applications.

In the realm of medicinal chemistry, the diester functionality can serve as a pro-drug feature, designed to be hydrolyzed in vivo to release active catechol-containing compounds. Moreover, the overall structure may exhibit inherent biological activities, from antioxidant to anti-inflammatory properties. In materials science, the rigid and aromatic nature of these molecules suggests potential applications in the development of novel polymers and liquid crystals.

This guide provides a comprehensive overview of the synthetic routes to these valuable compounds, with a particular emphasis on providing the "why" behind the "how" of the experimental procedures.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of 1,2-phenylene di(2-furoate) derivatives is primarily achieved through esterification reactions. The most robust and widely applicable method is the Schotten-Baumann reaction , which utilizes a highly reactive acyl chloride. An alternative, though often less efficient, approach is the direct esterification of a carboxylic acid.

The Schotten-Baumann Reaction: The Workhorse of Diaryl Diester Synthesis

The Schotten-Baumann reaction is a well-established and versatile method for the synthesis of esters from alcohols or phenols and acyl chlorides.[2][3] The reaction is typically carried out in the presence of a base, which plays a crucial role in the reaction mechanism.

Causality Behind Experimental Choices:

-

Why an Acyl Chloride? 2-Furoyl chloride is significantly more reactive than 2-furoic acid. The chlorine atom is an excellent leaving group, and the carbonyl carbon is highly electrophilic due to the inductive effect of both the chlorine and the carbonyl oxygen. This high reactivity allows the reaction to proceed under mild conditions, often at room temperature.

-

The Role of the Base: The reaction generates one equivalent of hydrochloric acid for each ester bond formed. The base, typically an aqueous solution of sodium hydroxide or an organic base like pyridine, serves two critical functions:

-

Neutralization: It neutralizes the HCl byproduct, preventing the protonation of the starting phenol or any amine functionalities on derivatives.[4]

-

Activation (in the case of phenols): The base deprotonates the phenolic hydroxyl groups of the catechol, converting them into the much more nucleophilic phenoxide ions. This significantly accelerates the rate of the nucleophilic attack on the acyl chloride.

-

Mechanism of the Schotten-Baumann Reaction:

The reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: Mechanism of the Schotten-Baumann Reaction for 1,2-Phenylene di(2-furoate) Synthesis.

Direct Esterification: A Greener but More Demanding Alternative

Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid (2-furoic acid) with an alcohol (catechol) in the presence of a strong acid catalyst, such as sulfuric acid.[5]

Causality Behind Experimental Choices:

-

Why is it Less Common for Phenols? This reaction is generally less effective for phenols compared to aliphatic alcohols. Phenols are less nucleophilic than alcohols, and the reaction is reversible, often requiring harsh conditions (high temperatures and removal of water) to drive the equilibrium towards the product. These conditions can lead to side reactions and decomposition of sensitive substrates.

-

The Role of the Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the phenol.

Synthesis of Precursors: Building the Blocks

A key aspect of synthesizing derivatives of 1,2-phenylene di(2-furoate) is the ability to prepare the necessary starting materials: substituted catechols and 2-furoyl chloride.

Preparation of 2-Furoyl Chloride

2-Furoyl chloride is readily prepared from the commercially available 2-furoic acid. The most common method involves reaction with thionyl chloride (SOCl₂) or phosgene (COCl₂).[6][7]

Reaction with Thionyl Chloride: This is a convenient laboratory-scale method. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gas, driving the reaction to completion.

Sources

- 1. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide on the Binding Mechanism of Cadmium (II) with 1,2-phenylene di(2-furoate)

This technical guide provides a comprehensive exploration of the binding mechanism between Cadmium (II) and the organic ligand 1,2-phenylene di(2-furoate). Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental principles of coordination chemistry with detailed experimental and analytical methodologies. We will delve into the synthesis of the ligand and its Cadmium (II) complex, elucidate the binding interactions through spectroscopic and structural analysis, and discuss the potential implications and applications of this novel complex.

Introduction: The Significance of Cadmium (II) Complexes

Cadmium, a heavy metal known for its toxicity, also possesses a rich and versatile coordination chemistry that makes it a subject of intense scientific interest.[1][2] The Cadmium (II) ion (Cd²⁺), with its d¹⁰ electron configuration, exhibits a flexible coordination sphere, readily forming stable complexes with a variety of ligands.[3][4] Its coordination numbers typically range from four to six, although higher coordination numbers are not uncommon.[3][5] This adaptability allows for the formation of diverse structural motifs, from simple mononuclear complexes to intricate coordination polymers with unique photoluminescent and catalytic properties.[3][6]

The interaction of Cadmium (II) with oxygen- and nitrogen-containing ligands is particularly well-documented.[3][5] Carboxylate ligands, such as furoates, are known to coordinate with metal ions in various modes (monodentate, bidentate chelating, or bridging), leading to the formation of structurally diverse metal-organic frameworks (MOFs) and coordination polymers. The study of these interactions is crucial not only for understanding the fundamental principles of coordination chemistry but also for developing new materials and for comprehending the toxicological mechanisms of cadmium, as it can interfere with biological systems by binding to proteins and other biomolecules.[1][7][8][9][10][11][12]

This guide focuses on the specific interactions between Cadmium (II) and 1,2-phenylene di(2-furoate), a ligand featuring two furoate moieties attached to a phenylene backbone. This arrangement presents multiple potential coordination sites, suggesting the possibility of forming stable chelate complexes with Cadmium (II). Understanding the binding mechanism of this system provides a model for the interaction of Cadmium (II) with more complex organic molecules and offers insights into the design of novel functional materials.

Synthesis and Structural Elucidation

The investigation into the binding mechanism of Cadmium (II) with 1,2-phenylene di(2-furoate) commences with the synthesis of the ligand and its subsequent complexation with a suitable Cadmium (II) salt. The structural and electronic properties of the resulting complex are then meticulously characterized using a suite of analytical techniques.

Synthesis of 1,2-phenylene di(2-furoate)

The synthesis of 1,2-phenylene di(2-furoate) can be achieved through a standard esterification reaction between 2-furoyl chloride and catechol (1,2-dihydroxybenzene) in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of 1,2-phenylene di(2-furoate)

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve catechol in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a stoichiometric excess (typically 2.2 equivalents) of a non-nucleophilic base (e.g., triethylamine) to the solution.

-

Acylation: Slowly add a solution of 2-furoyl chloride (2.0 equivalents) in the same anhydrous solvent to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1,2-phenylene di(2-furoate).

-

Characterization: Confirm the structure and purity of the synthesized ligand using ¹H NMR, ¹³C NMR, and FTIR spectroscopy, and mass spectrometry.

Synthesis of the Cadmium (II) - 1,2-phenylene di(2-furoate) Complex

The complexation of 1,2-phenylene di(2-furoate) with Cadmium (II) can be carried out by reacting the ligand with a soluble cadmium salt, such as cadmium (II) nitrate, cadmium (II) chloride, or cadmium (II) acetate, in an appropriate solvent.

Experimental Protocol: Synthesis of the Cadmium (II) Complex

-

Ligand Solution: Dissolve the synthesized 1,2-phenylene di(2-furoate) in a suitable solvent, such as methanol, ethanol, or acetonitrile.

-

Cadmium Salt Solution: In a separate flask, dissolve an equimolar amount of a Cadmium (II) salt in the same solvent.

-

Complexation: Slowly add the Cadmium (II) salt solution to the ligand solution with constant stirring. The formation of a precipitate may be observed.

-

Reaction Conditions: The reaction mixture may be stirred at room temperature or gently heated to facilitate complex formation. The reaction time can vary from a few hours to several days.

-

Isolation: Collect the resulting solid product by filtration, wash it with the solvent to remove any unreacted starting materials, and dry it under vacuum.

-

Crystallization (for X-ray diffraction): Single crystals suitable for X-ray diffraction can be grown by slow evaporation of the solvent from the reaction mixture or by layering a solution of the complex with a less polar solvent.[13]

Elucidation of the Binding Mechanism

A multi-faceted analytical approach is employed to thoroughly investigate the coordination environment of the Cadmium (II) ion and the nature of its interaction with the 1,2-phenylene di(2-furoate) ligand.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional molecular structure of the complex.[13][14] This analysis provides precise information on:

-

Coordination Number and Geometry: The number of donor atoms from the ligand(s) and solvent molecules directly bonded to the Cadmium (II) center, and the resulting coordination geometry (e.g., tetrahedral, square pyramidal, or octahedral).[13]

-

Bond Lengths and Angles: The distances between the Cadmium (II) ion and the coordinating atoms, as well as the angles between these bonds. These parameters offer insights into the strength and nature of the coordination bonds.[1]

-

Coordination Mode of the Ligand: How the 1,2-phenylene di(2-furoate) ligand binds to the Cadmium (II) ion. Potential coordination modes include monodentate, bidentate chelating, or bridging between multiple metal centers.

Based on the known preferences of Cadmium (II) and the structure of the ligand, a bidentate chelating mode involving the carbonyl oxygen and the furan ring oxygen from each furoate moiety is a plausible coordination scenario.

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the electronic and vibrational properties of the complex, corroborating the structural data from X-ray diffraction and offering insights into the complex's behavior in solution.

FTIR spectroscopy is a powerful tool for identifying the functional groups involved in coordination.[3] A comparison of the FTIR spectra of the free ligand and the Cadmium (II) complex reveals key changes upon coordination.

Expected Spectral Changes:

| Functional Group | Wavenumber (cm⁻¹) - Free Ligand | Wavenumber (cm⁻¹) - Complex | Interpretation |

| Carbonyl (C=O) stretch | ~1720-1740 | Lower frequency (e.g., ~1650-1680) | Coordination of the carbonyl oxygen to the Cadmium (II) ion weakens the C=O bond, resulting in a shift to lower energy. |

| C-O-C (ester) stretch | ~1250-1300 (asymmetric) & ~1050-1150 (symmetric) | Shifts in position and/or intensity | Changes in these bands further support the involvement of the ester groups in coordination. |

| Furan ring vibrations | Multiple bands | Shifts in band positions | Coordination of the furan oxygen would perturb the vibrational modes of the furan ring. |

| New bands | N/A | Low frequency region (< 600 cm⁻¹) | Appearance of new bands attributable to Cd-O stretching vibrations. |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare samples of the free ligand and the dried Cadmium (II) complex as KBr pellets or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FTIR spectra over a range of 4000-400 cm⁻¹.

-

Spectral Analysis: Compare the spectra of the ligand and the complex, paying close attention to the shifts in the characteristic vibrational bands of the carbonyl and ether functional groups.

UV-Vis spectroscopy provides information about the electronic transitions within the ligand and the complex.[15] Coordination of the ligand to the Cadmium (II) ion can lead to shifts in the absorption maxima (λ_max).

Expected Spectral Changes:

-

Ligand-Centered Transitions: The π → π* and n → π* transitions of the furoate and phenylene moieties in the free ligand will likely be perturbed upon complexation.[15]

-

Shifts in λ_max: A bathochromic (red) or hypsochromic (blue) shift in the absorption bands of the ligand upon coordination to Cadmium (II) can be observed.[14] A blue shift, for instance, could indicate coordination of a C=N group to cadmium.[15]

Experimental Protocol: UV-Vis Analysis

-

Solution Preparation: Prepare dilute solutions of the free ligand and the Cadmium (II) complex in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).

-

Data Acquisition: Record the UV-Vis absorption spectra over a wavelength range of approximately 200-800 nm.

-

Spectral Comparison: Compare the spectra of the ligand and the complex to identify any shifts in the absorption maxima.

While Cadmium (II) is a d¹⁰ ion and therefore diamagnetic, making the complex amenable to NMR spectroscopy, the most insightful NMR experiments would involve ¹¹³Cd NMR.[16][17][18][19]

-

¹H and ¹³C NMR: Comparison of the proton and carbon NMR spectra of the free ligand and the complex can reveal changes in the chemical environments of the ligand's nuclei upon coordination. Deshielding (downfield shifts) of the protons and carbons near the coordination sites is expected.

-

¹¹³Cd NMR: This technique directly probes the nucleus of the Cadmium (II) ion. The chemical shift of ¹¹³Cd is highly sensitive to its coordination environment, including the nature of the donor atoms, the coordination number, and the geometry of the complex.[16][17][19] A significant chemical shift for the cadmium in the complex compared to the solvated cadmium ion would provide direct evidence of complex formation.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve the free ligand and the Cadmium (II) complex in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹¹³Cd NMR spectra on a high-field NMR spectrometer.

-

Data Analysis: Compare the chemical shifts of the ligand in its free and complexed forms. Analyze the ¹¹³Cd chemical shift to gain information about the coordination sphere of the Cadmium (II) ion.

Proposed Binding Mechanism and Visualization

Based on the principles of coordination chemistry and the expected outcomes of the analytical techniques described, a plausible binding mechanism can be proposed. The 1,2-phenylene di(2-furoate) ligand is likely to act as a tetradentate chelating agent, coordinating to the Cadmium (II) ion through the two carbonyl oxygens and the two furan ring oxygens. This would result in the formation of a stable complex with multiple chelate rings.

Caption: Proposed chelation of Cadmium (II) by 1,2-phenylene di(2-furoate).

Experimental Workflow Visualization

The overall process for the synthesis, characterization, and elucidation of the binding mechanism can be visualized as a logical workflow.

Sources

- 1. Cadmium(II) Complex Formation with Cysteine and Penicillamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cadmium toxicity and treatment: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview of Various Applications of Cadmium Carboxylate Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective cadmium regulation mediated by a cooperative binding mechanism in CadR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Mechanisms of Cadmium Toxicity in Living Organisms [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Cadmium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. allsubjectjournal.com [allsubjectjournal.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Direct Spectrophotometric Method for Determination of Cadmium (II) Ions Using Bis-Thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. (Cd) Cadmium NMR [chem.ch.huji.ac.il]

- 19. Cadmium(II) complex formation with selenourea and thiourea in solution: an XAS and 113Cd NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of 1,2-phenylene di(2-furoate) using IR and NMR spectroscopy

This technical guide details the structural characterization of 1,2-phenylene bis(2-furoate) (also known as catechol di-2-furoate). This molecule is a diester formed by the condensation of catechol (1,2-benzenediol) and two equivalents of 2-furoic acid.

The characterization logic relies on the distinct spectroscopic signatures of the electron-rich furan ring, the electron-withdrawing ester linkages, and the symmetry of the central phenylene core.

Molecule Overview & Structural Logic[1]

-

IUPAC Name: 1,2-phenylene bis(furan-2-carboxylate)

-

Molecular Formula: C₁₆H₁₀O₆

-

Molecular Weight: 298.25 g/mol

-

Symmetry:

(effective time-averaged symmetry in solution). The molecule possesses a plane of symmetry bisecting the C1–C2 bond of the benzene ring.-

Implication: The two furoyl groups are chemically equivalent. The four protons on the central benzene ring form an AA'BB' spin system.

-

Synthesis Context (For Impurity Profiling)

Understanding the synthesis aids in identifying potential impurities in the spectra.

-

Route: Catechol + 2-Furoyl Chloride (in Pyridine/DCM).

-

Common Impurities:

-

2-Furoic Acid: Broad OH stretch (3000–2500 cm⁻¹), shifted C=O.

-

Mono-ester (Catechol mono-2-furoate): Presence of phenolic OH (3400 cm⁻¹).

-

Pyridine salts: Distinct aromatic multiplets.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides the primary confirmation of the ester linkage and the integrity of the heteroaromatic rings.

Experimental Protocol

-

Method: ATR (Attenuated Total Reflectance) on neat solid or KBr pellet.

-

Resolution: 4 cm⁻¹

-

Scans: 32–64

Diagnostic Bands & Assignments[2][3]

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment Logic |

| Ester C=O | 1735 – 1755 | Strong | Conjugated ester. The electron-withdrawing phenoxy group raises |

| C=C Stretch | 1570 – 1610 | Medium | Overlap of furan ring modes and benzene ring quadrant stretching. |

| C=C Stretch | 1470 – 1485 | Medium | Characteristic furan ring vibration. |

| C–O Stretch | 1150 – 1280 | Strong | Asymmetric C–O–C stretching of the ester. Usually appears as a doublet or complex multiplet. |

| Furan Ring | 1010 – 1020 | Med/Sharp | "Ring Breathing" mode. Highly characteristic of 2-substituted furans. |

| C–H Bend | 740 – 760 | Strong | Ortho-disubstituted benzene (out-of-plane deformation). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR confirms the symmetry and the exact connectivity of the diester.

Experimental Protocol

-

Solvent: DMSO-

(preferred for solubility) or CDCl -

Concentration: ~10 mg/0.6 mL.

-

Reference: TMS (0.00 ppm) or Residual Solvent (DMSO: 2.50 ppm; CHCl

: 7.26 ppm).

H NMR Characterization

Due to symmetry, the integration ratio is 1:1:1:2 (Furan H5 : Furan H3 : Furan H4 : Phenylene).

| Proton | Shift ( | Multiplicity | Structural Insight | |

| Furan H5 | 7.65 – 7.75 | dd | Most deshielded furan proton (adjacent to oxygen). | |

| Phenylene | 7.30 – 7.50 | Multiplet | N/A (AA'BB') | The 4 phenylene protons appear as a higher-order multiplet. H3/H6 are deshielded by the ester oxygen. |

| Furan H3 | 7.25 – 7.35 | dd | Alpha to the carbonyl. Often overlaps with phenylene signals; check 2D COSY. | |

| Furan H4 | 6.55 – 6.65 | dd | The "beta" proton of the furan ring; significantly upfield (shielded). |

*Note: Shifts are estimated for CDCl

C NMR Characterization

Expect 8 unique carbon signals due to symmetry (4 Furan + 4 Phenylene).

| Carbon Type | Shift ( | Assignment Logic |

| Carbonyl (C=O) | 156 – 157 | Ester carbonyl. |

| Furan C5 | 146 – 148 | Alpha to furan oxygen; deshielded. |

| Furan C2 | 143 – 145 | Ipso to carbonyl. |

| Phenylene C1/C2 | 141 – 143 | Ipso carbons bearing the oxygen atoms (catechol core). |

| Phenylene C4/C5 | 126 – 127 | Aromatic CH (meta to ester). |

| Phenylene C3/C6 | 123 – 124 | Aromatic CH (ortho to ester). |

| Furan C3 | 118 – 120 | Beta to oxygen, alpha to carbonyl. |

| Furan C4 | 111 – 113 | Beta to carbonyl; most shielded aromatic carbon. |

Integrated Structural Verification Workflow

To ensure the synthesized material is the diester and not the mono-ester or a hydrolysis product, follow this logic flow.

Diagram 1: Characterization Logic Flow

Caption: Decision tree for validating the conversion of catechol to the bis-furoate ester.

Diagram 2: Signal-to-Structure Mapping

Caption: Correlation of specific protons to their expected chemical shifts.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for fragment-based prediction).

-

National Institutes of Health (PubChem). Phenethyl 2-furoate (Analogous Ester Data). Retrieved from [Link]

-

Internet Archive. Catalogue of Insecticides and Fungicides Vol-1 (1947). (Historical verification of "Catechol difuroate" synthesis). Retrieved from [Link]

Methodological & Application

Fabricating and Characterizing a Novel PVC Membrane Electrode with 1,2-Phenylene di(2-furoate): An Application Note and Protocol

This guide provides a comprehensive framework for the fabrication and electrochemical characterization of a Poly(vinyl chloride) (PVC) membrane electrode, featuring 1,2-phenylene di(2-furoate) as a prospective ionophore. As the application of 1,2-phenylene di(2-furoate) in ion-selective electrodes (ISEs) is a novel concept, this document serves as both a protocol for its synthesis and integration, and a roadmap for its electrochemical evaluation. This guide is intended for researchers, scientists, and professionals in drug development and chemical sensing who are exploring new materials for potentiometric analysis.

Theoretical Foundation: The Principle of PVC Membrane Electrodes

Ion-selective electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution.[1] A PVC membrane electrode is a type of ISE where a carefully formulated polymeric membrane is the ion-sensing element.[2] The potential developed across this membrane is logarithmically proportional to the activity of the target ion, a relationship described by the Nernst equation.[3][4]

The key components of a PVC membrane are:

-

Poly(vinyl chloride) (PVC): A high molecular weight polymer that provides the structural integrity of the membrane.[5]

-

Plasticizer: A water-immiscible organic solvent that dissolves the other membrane components and ensures the mobility of the ionophore and the target ion-ionophore complex within the membrane.[6] Common plasticizers include dioctyl phthalate (DOP), dioctyl sebacate (DOS), and 2-nitrophenyl octyl ether (o-NPOE).[5]

-

Ionophore: The ion-selective component, which is a lipophilic molecule that can selectively and reversibly bind to the target ion.[7] This interaction facilitates the transport of the ion across the membrane, generating a potential difference.[8]

The overall potential of the electrochemical cell is measured between an internal and an external reference electrode, with the ion-selective membrane separating the internal solution from the sample solution.[8]

Synthesis of 1,2-Phenylene di(2-furoate)

As 1,2-phenylene di(2-furoate) is not a commonly available laboratory chemical, a synthetic protocol is provided below. This synthesis involves the esterification of catechol (1,2-dihydroxybenzene) with 2-furoyl chloride.

Synthesis of 2-Furoyl Chloride

2-Furoyl chloride can be synthesized from 2-furoic acid using a chlorinating agent such as thionyl chloride or phosgene.[9] A general laboratory-scale procedure using thionyl chloride is as follows:

Materials:

-

2-Furoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

Distillation apparatus

Protocol:

-

In a round-bottom flask, suspend 2-furoic acid in anhydrous toluene.

-

Slowly add an excess of thionyl chloride to the suspension under constant stirring and in a fume hood.

-

Reflux the mixture until the evolution of HCl and SO₂ gases ceases.

-

Remove the excess thionyl chloride and toluene by distillation under reduced pressure to obtain crude 2-furoyl chloride.

-

Purify the 2-furoyl chloride by vacuum distillation.

Synthesis of 1,2-Phenylene di(2-furoate)

Materials:

-

Catechol (1,2-dihydroxybenzene)

-

2-Furoyl chloride

-

Anhydrous pyridine

-

Anhydrous diethyl ether

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Dissolve catechol in anhydrous pyridine in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of 2-furoyl chloride to the cooled solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into a separatory funnel containing cold dilute hydrochloric acid and diethyl ether.

-

Separate the organic layer, wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the diethyl ether using a rotary evaporator to yield crude 1,2-phenylene di(2-furoate).

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

-

Characterize the synthesized 1,2-phenylene di(2-furoate) using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Fabrication of the PVC Membrane Electrode

The following protocol details the preparation of the PVC membrane and the assembly of the ion-selective electrode.

Materials and Reagents

| Component | Purpose |

| High molecular weight PVC powder | Polymer matrix |

| 1,2-Phenylene di(2-furoate) | Novel Ionophore |

| Dioctyl sebacate (DOS) | Plasticizer |

| Potassium tetrakis(4-chlorophenyl)borate (K-TCPB) | Anionic additive (optional) |

| Tetrahydrofuran (THF) | Solvent |

| Ag/AgCl wire | Internal reference electrode |

| Internal filling solution | e.g., 0.01 M KCl |

| Electrode body | Glass or plastic tube |

Preparation of the PVC Membrane Cocktail

The composition of the membrane can be optimized to achieve the best performance. A typical starting composition is:

| Component | Weight Percentage |

| PVC | 33% |

| Plasticizer (DOS) | 65% |

| Ionophore (1,2-phenylene di(2-furoate)) | 1-2% |

| Anionic Additive (K-TCPB) | 0.5% (optional) |

Protocol:

-

Accurately weigh the PVC, plasticizer, ionophore, and optional anionic additive. A total weight of around 200 mg is suitable for preparing several membranes.

-

Dissolve the weighed components in approximately 2 mL of fresh, anhydrous THF in a small glass vial.[5]

-

Stir the mixture until all components are completely dissolved and a homogenous, slightly viscous solution is obtained.

Electrode Assembly

Caption: Workflow for PVC Membrane Electrode Fabrication.

Protocol:

-

Pour the prepared membrane cocktail into a small glass ring (approximately 2 cm in diameter) placed on a clean, flat glass plate.

-

Cover the setup with a watch glass and allow the THF to evaporate slowly at room temperature for at least 24 hours. This will result in a transparent, flexible membrane.[10]

-

Once the membrane is completely dry, carefully peel it off the glass plate.

-

Cut a small disc (5-10 mm in diameter) from the membrane using a cork borer.

-

Mount the membrane disc at the end of a glass or plastic electrode body.

-

Fill the electrode body with the internal filling solution (e.g., 0.01 M solution of the target ion).

-

Insert an Ag/AgCl wire into the internal filling solution to serve as the internal reference electrode.

-

Condition the electrode by soaking it in a 0.01 M solution of the target analyte for several hours before use.

Electrochemical Characterization of the Novel Electrode

A comprehensive characterization is essential to determine the performance of the newly fabricated electrode. This involves a series of potentiometric measurements.

Potentiometric Response (Nernstian Slope)

The relationship between the electrode potential and the activity of the target ion is described by the Nernst equation.[3] The slope of the calibration curve should be close to the theoretical Nernstian value (59.16/z mV per decade at 25°C, where z is the charge of the ion).[11]

Protocol:

-

Prepare a series of standard solutions of the target ion with concentrations ranging from 1.0 M to 1.0 x 10⁻⁷ M.

-

Place the fabricated ISE and a suitable external reference electrode (e.g., a commercial Ag/AgCl electrode) in the lowest concentration standard solution.

-

Record the potential reading once it stabilizes.

-

Repeat the measurement for each standard solution, moving from the lowest to the highest concentration.

-

Plot the measured potential (in mV) against the logarithm of the ion activity (or concentration).

-

Determine the slope of the linear portion of the plot.

Limit of Detection (LOD)

The limit of detection is the lowest concentration of the target ion that can be reliably detected. It is typically determined from the intersection of the two extrapolated linear segments of the calibration curve.[12]

Response Time

The response time is the time it takes for the electrode to reach a stable potential after a change in the analyte concentration. A fast response time is desirable for practical applications.

Protocol:

-

Place the electrode pair in a solution of a certain concentration of the target ion and record the stable potential.

-

Rapidly change the concentration of the solution (e.g., by a factor of 10) and record the potential as a function of time.

-

The time required to reach 90% of the final stable potential is considered the response time.

Effect of pH

The operational pH range is the range in which the electrode potential is independent of the pH of the solution.

Protocol:

-

Prepare a solution with a fixed concentration of the target ion.

-

Measure the potential of the solution while adjusting the pH using small additions of concentrated HCl or NaOH.

-

Plot the measured potential against the pH.

-

The pH range over which the potential remains constant is the working pH range of the electrode.

Selectivity Coefficient

The selectivity of an ISE refers to its ability to respond to the primary ion in the presence of interfering ions.[8] The selectivity coefficient (K_ij) is a measure of this preference. The Matched Potential Method (MPM) is a common technique for determining selectivity coefficients.[13]

Caption: Matched Potential Method (MPM) Workflow.

Protocol:

-

Prepare a reference solution containing a known activity (a_A) of the primary ion.

-

Measure the initial potential of the reference solution.

-

Add a known amount of the primary ion to the reference solution to achieve a new activity (a'_A) and record the change in potential (ΔE).

-

In a separate experiment, add a solution of the interfering ion to the original reference solution until the same potential change (ΔE) is observed.

-

The selectivity coefficient is calculated using the formula: K_ij = (a'_A - a_A) / a_B, where a_B is the activity of the interfering ion that caused the same potential change.[13]

Data Presentation and Interpretation

The performance characteristics of the fabricated electrode should be summarized in a clear and concise manner.

Table 1: Performance Characteristics of the 1,2-Phenylene di(2-furoate) Based ISE

| Parameter | Value |

| Nernstian Slope (mV/decade) | |

| Linear Range (M) | |

| Limit of Detection (M) | |

| Response Time (s) | |

| Operational pH Range | |

| Lifetime (weeks) |

Table 2: Selectivity Coefficients (K_ij) Determined by the Matched Potential Method

| Interfering Ion (j) | Selectivity Coefficient (K_ij) |

| Na⁺ | |

| K⁺ | |

| Ca²⁺ | |

| Mg²⁺ | |

| Cu²⁺ | |

| Fe³⁺ |

Conclusion

This application note provides a comprehensive guide for the synthesis of 1,2-phenylene di(2-furoate) and its incorporation into a PVC membrane electrode for the first time. The detailed protocols for fabrication and electrochemical characterization will enable researchers to systematically evaluate its potential as a novel ionophore. The successful development of such an electrode could open new avenues for the potentiometric determination of specific ions in various applications, from environmental monitoring to clinical diagnostics.

References

- Bakker, E., Bühlmann, P., & Pretsch, E. (2000). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 1. General Characteristics. Chemical Reviews, 97(10), 3083-3132.

-

Chemistry LibreTexts. (2023). Ion-Selective Electrodes. Retrieved from [Link]

-

Deranged Physiology. (2020). Ion-selective electrode membranes. Retrieved from [Link]

-

DwyerOmega. (n.d.). Ion Selective Electrodes: Measurement Considerations. Retrieved from [Link]

-

Hassan, A., & El-Nady, A. M. (2023). Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore material. MDPI. Retrieved from [Link]

-

Hidayat, A., et al. (2022). Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore. SciELO México. Retrieved from [Link]

-

HORIBA. (n.d.). General matters regarding measurement methods using ion selective electrodes. Retrieved from [Link]

-

Hach. (n.d.). Introduction to Ion-selective Measurement. Retrieved from [Link]

-

IUPAC. (2000). POTENTIOMETRIC SELECTIVITY COEFFICIENTS OF ION-SELECTIVE ELECTRODES PART I. INORGANIC CATIONS. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Ion-Selective Electrode Guide. Retrieved from [Link]

-

Nico2000.net. (2011). A Beginners Guide to Ion-Selective Electrode Measurements. Retrieved from [Link]

- Google Patents. (2017). CN106674166A - Preparation method of furoyl chloride.

-

Zareh, M. M., et al. (2020). Plasticized PVC Membrane Modified Electrodes: Voltammetry of Highly Hydrophobic Compounds. MDPI. Retrieved from [Link]

-

Xylem. (n.d.). Ion Selective Electrode Measurement Primer for Online Analysis. Retrieved from [Link]

-

Xylem Analytics. (n.d.). Ion-selective electrodes - WTW. Retrieved from [Link]

- Umezawa, Y., et al. (2001).

-

Sensorex. (n.d.). Understanding Ion Selective Electrodes (ISEs) and Their Applications. Retrieved from [Link]

-

Medicinal and Medical Chemistry. (n.d.). Potentiometric Sensors Developed for the Measurement of Pharmaceutical Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 11.2: Potentiometric Methods. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 23.3: Membrane Ion-Selective Electrodes. Retrieved from [Link]

Sources

- 1. Understanding Ion Selective Electrodes (ISEs) and Their Applications - Sensorex Liquid Analysis Technology [sensorex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ion Selective Electrode Measurement - Fundamentals in Online Analysis [ysi.com]

- 4. medmedchem.com [medmedchem.com]

- 5. Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore [scielo.org.mx]

- 6. Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore material [mdpi.com]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. xylem.com [xylem.com]

- 12. cdn.hach.com [cdn.hach.com]

- 13. publications.iupac.org [publications.iupac.org]

Selecting plasticizers for 1,2-phenylene di(2-furoate) based sensors

Application Note & Protocol

Selecting the Optimal Plasticizer for High-Performance Sensors Based on 1,2-Phenylene di(2-furoate)

Audience: Researchers, scientists, and drug development professionals.

Abstract: The performance of polymer membrane-based sensors is critically dependent on the judicious selection of a plasticizer. This document provides a comprehensive guide to the principles and protocols for selecting an appropriate plasticizer for sensors utilizing 1,2-phenylene di(2-furoate) as a novel sensing material. It delves into the causal relationships between plasticizer properties and sensor performance metrics, offering a framework for systematic optimization. Detailed experimental protocols for membrane fabrication and electrochemical characterization are provided to ensure reproducible and reliable sensor development.

The Central Role of the Plasticizer: Beyond a Passive Solvent

In the architecture of a polymer membrane sensor, the plasticizer is a pivotal component, constituting a significant portion of the membrane's mass (often around 60-70%). Its primary function extends far beyond simply rendering the polymer matrix, typically poly(vinyl chloride) (PVC), mechanically flexible.[1][2] The plasticizer acts as a solvent for the sensing material—in this case, 1,2-phenylene di(2-furoate)—and profoundly influences the sensor's analytical characteristics, including selectivity, sensitivity, linear range, and operational lifetime.[3]

The selection of a suitable plasticizer is therefore a critical experimental decision. An ideal plasticizer must be compatible with both the polymer matrix and the ionophore, exhibit low solubility in the aqueous sample, and possess high lipophilicity.[3] Furthermore, its dielectric constant and viscosity play a crucial role in modulating the mobility of the ionophore and its complex with the target analyte within the membrane.[1][4]

Theoretical Framework for Plasticizer Selection

The interaction between the plasticizer and the sensing material is a key determinant of the sensor's response. The plasticizer's properties must be carefully matched with those of 1,2-phenylene di(2-furoate) and the target analyte to achieve optimal performance. The following pillars form the basis of a rational plasticizer selection strategy:

-

Dielectric Constant (εr): The dielectric constant of the plasticizer influences the dissociation of ion pairs within the membrane and the mobility of the charged species.[1] Plasticizers with higher dielectric constants are generally favored as they can better solvate the ion-ionophore complex and facilitate ion exchange at the membrane-solution interface.[1] However, an excessively high dielectric constant might lead to the extraction of interfering ions from the sample solution.

-

Lipophilicity: A high lipophilicity is essential to prevent the plasticizer from leaching out of the polymer membrane into the aqueous sample, which would degrade the sensor's performance and shorten its lifespan.[1][4] The lipophilicity of the plasticizer should ideally be matched with that of the ionophore to ensure the latter is retained within the membrane.[1]

-

Viscosity: The viscosity of the plasticizer affects the diffusion and mobility of the ionophore and its complex within the membrane.[4] Lower viscosity plasticizers can lead to faster response times. However, very low viscosity may also result in faster leaching of the membrane components.

-

Compatibility: The plasticizer must be physically compatible with the PVC matrix and effectively solubilize the 1,2-phenylene di(2-furoate) to ensure a homogenous and stable membrane.[5] Incompatibility can lead to phase separation and a non-functional sensor.

The interplay of these factors necessitates an empirical approach to selection, guided by theoretical principles. The optimal plasticizer for a 1,2-phenylene di(2-furoate)-based sensor will ultimately be determined through experimental evaluation.

Comparative Analysis of Common Plasticizers

To facilitate the selection process, the following table summarizes the key properties of several commonly used plasticizers in polymer membrane sensors. The selection of candidate plasticizers for a 1,2-phenylene di(2-furoate) based sensor should begin with a consideration of these and similar compounds.

| Plasticizer | Abbreviation | Molecular Weight ( g/mol ) | Dielectric Constant (εr) | Lipophilicity (log P) | Key Characteristics |

| o-Nitrophenyl octyl ether | o-NPOE | 251.33 | ~24 | 5.4 | High dielectric constant, widely used for univalent ion sensors.[1] |

| Dioctyl phthalate | DOP | 390.56 | ~5.1 | 8.0 | Good compatibility with PVC, general-purpose plasticizer.[6] |

| Dioctyl sebacate | DOS | 426.68 | ~4.0 | 8.8 | High lipophilicity, suitable for divalent ion sensors.[6] |

| Dibutyl phthalate | DBP | 278.34 | ~6.4 | 4.5 | Lower lipophilicity, may leach more readily.[5] |

| Tris(2-ethylhexyl)phosphate | TEHP | 434.64 | ~4.8 | 8.5 | Good plasticizing efficiency and low-temperature performance.[6] |

Experimental Protocol: Fabrication and Characterization of 1,2-phenylene di(2-furoate) Based Sensors

This section provides a step-by-step protocol for the fabrication and electrochemical evaluation of sensors.

Materials and Reagents

-

1,2-phenylene di(2-furoate) (Sensing Material/Ionophore)

-

High molecular weight Poly(vinyl chloride) (PVC)

-

Tetrahydrofuran (THF), inhibitor-free

-

Selected Plasticizers (e.g., o-NPOE, DOP, DOS)

-

Electrolyte salts for standard solutions (e.g., KCl, NaCl, CaCl2)

-

Ag/AgCl reference electrode

-

High-impedance potentiometer or pH/ion meter

Workflow for Sensor Fabrication and Evaluation

Caption: Experimental workflow for sensor fabrication and characterization.

Detailed Protocol for Membrane Preparation (Master Solution)

-

Component Ratios: Prepare a master solution with the following typical mass ratios: 33% PVC, 66% plasticizer, and 1% 1,2-phenylene di(2-furoate). These ratios should be systematically varied to optimize sensor performance.

-

Dissolution: In a clean, dry glass vial, accurately weigh the desired amounts of PVC, the selected plasticizer, and 1,2-phenylene di(2-furoate).

-

Solvent Addition: Add an appropriate volume of THF (e.g., 5 mL) to dissolve the components completely.

-

Homogenization: Cap the vial and gently vortex or sonicate the mixture until a clear, homogenous, and slightly viscous solution is obtained.

Protocol for Membrane Casting and Electrode Assembly

-

Casting: Place a clean glass plate on a level surface. Position a glass ring (e.g., 2 cm diameter) onto the plate. Carefully pour the membrane cocktail into the ring.

-

Evaporation: Cover the setup with a petri dish to allow for slow evaporation of the THF over approximately 24 hours. This slow evaporation is crucial for forming a uniform, mechanically stable membrane.

-

Membrane Excision: Once the membrane is fully formed and dry, carefully cut out small discs (e.g., 5-7 mm diameter) using a cork borer.

-

Electrode Assembly: Mount a membrane disc into a commercial or custom-made electrode body. Fill the electrode with an internal reference solution (e.g., 0.1 M KCl) and insert an internal Ag/AgCl reference electrode.

Protocol for Potentiometric Characterization

-

Conditioning: Before the first use, condition the sensor by soaking it in a dilute solution of the primary target ion (e.g., 10⁻³ M) for several hours.

-

Calibration: Measure the potential (EMF) of the sensor against a stable external reference electrode in a series of standard solutions of the target analyte, ranging from low to high concentrations (e.g., 10⁻⁷ M to 10⁻¹ M).

-

Data Analysis: Plot the measured potential (mV) versus the logarithm of the analyte activity (or concentration).

-

Performance Metrics:

-

Slope: Determine the slope of the linear portion of the calibration curve. For a monovalent cation, the theoretical Nernstian slope is ~59 mV/decade at 25°C.

-

Linear Range: Identify the concentration range over which the response is linear.

-

Detection Limit: Determine the detection limit from the intersection of the extrapolated linear segments of the calibration curve.

-

-

Selectivity: Evaluate the sensor's preference for the primary ion over interfering ions using the fixed interference method or the separate solution method to calculate the potentiometric selectivity coefficients (Kpot).

Interpreting the Results: A Self-Validating System

The performance of sensors fabricated with different plasticizers should be systematically compared. The plasticizer that yields a sensor with a response closest to the theoretical Nernstian slope, the widest linear range, the lowest detection limit, and the highest selectivity for 1,2-phenylene di(2-furoate)'s target analyte is considered the most suitable.

The interplay between the plasticizer and the sensing material can be visualized as a dynamic equilibrium at the membrane-solution interface.

Caption: Ion-exchange mechanism at the membrane-solution interface.

The plasticizer (e.g., o-NPOE) facilitates the solvation of the [Analyte-Ionophore]+ complex, stabilizing it within the membrane and promoting the ion-exchange process that generates the potentiometric signal.

Conclusion

The selection of a plasticizer is a multi-parameter optimization problem that is fundamental to the development of high-performance sensors based on novel sensing materials like 1,2-phenylene di(2-furoate). By understanding the theoretical underpinnings of plasticizer function and employing a systematic experimental approach, researchers can rationally select the optimal plasticizer to achieve desired sensor characteristics. The protocols outlined in this document provide a robust framework for this process, enabling the development of reliable and sensitive analytical devices. The hybridization of different plasticizers may also be explored to fine-tune sensor performance.[7]

References

-

Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. (2022). Journal of Chemical Reviews, 4(4), 364-375. [Link]

-

The Influence of Plasticizers on the Response Characteristics of the Surfactant Sensor for Cationic Surfactant Determination in Disinfectants and Antiseptics. (2021). Sensors, 21(10), 3536. [Link]

-

Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode. (n.d.). Young Scientist Journal. [Link]

-

What are the roles of plasticizers in gel polymers?. (2021). TYCORUN ENERGY. [Link]

-

Utilization of a plasticized PVC optical sensor for the selective and efficient detection of cobalt(II) in environmental samples. (2022). RSC Advances, 12(29), 18764-18773. [Link]

-

Influence of Plasticizers Concentration on Thermal, Mechanical, and Physicochemical Properties on Starch Films. (2023). Polymers, 15(13), 2883. [Link]

-

What Is the Effect of Temperature on Plasticizer Performance?. (2025). Jinli Chemical. [Link]

-

Hybrid Plasticizers Enhance Specificity and Sensitivity of an Electrochemical-Based Sensor for Cadmium Detection. (2022). Chemosensors, 10(6), 226. [Link]

-

Use of Plasticizers for Electrochemical Sensors. (2012). Recent Advances in Plasticizers. [Link]

-

Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination. (2005). Sensors and Actuators B: Chemical, 107(2), 726-732. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode [mdpi.com]

- 3. jchemrev.com [jchemrev.com]

- 4. repositorio.uchile.cl [repositorio.uchile.cl]

- 5. Utilization of a plasticized PVC optical sensor for the selective and efficient detection of cobalt( ii ) in environmental samples - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03129A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Coating Wire Electrodes with 1,2-Phenylene di(2-furoate) Cocktails

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of 1,2-phenylene di(2-furoate) as a novel coating for wire electrodes. We present two distinct methodologies: a robust electropolymerization technique for creating a stable, conductive polymer film, and a straightforward dip-coating method for rapid surface modification. This document details the preparation of the coating cocktails, step-by-step application protocols, and essential characterization techniques to validate the coating's integrity and performance. The underlying scientific principles for each step are elucidated to empower users to adapt and optimize these protocols for their specific applications, such as in biosensing or electro-cochlear implants.

Introduction: The Rationale for 1,2-Phenylene di(2-furoate) Coatings

The performance of implantable and in-vitro electrodes is critically dependent on the interface between the electrode surface and the biological environment. Unmodified metal electrodes often suffer from high impedance, limited charge transfer, and can elicit inflammatory responses.[1][2] Organic coatings offer a versatile solution to these challenges by enhancing biocompatibility, improving signal quality, and providing a scaffold for further functionalization.[1][3]

1,2-Phenylene di(2-furoate) is a promising candidate for electrode coating due to its unique molecular structure. The presence of furan moieties suggests the potential for electropolymerization, creating a conductive and stable polymer film directly on the electrode surface.[4] The phenylene linker provides a rigid backbone, potentially enhancing the mechanical stability of the coating. Furthermore, the ester groups may offer sites for subsequent chemical modification, allowing for the attachment of biomolecules for targeted sensing applications.[5] This guide will explore the practical application of this compound to create high-performance coated wire electrodes.

Materials and Equipment

Reagents

-

1,2-Phenylene di(2-furoate) (synthesis may be required, or custom synthesis)

-

Acetonitrile (anhydrous, ≥99.8%)

-

Tetrabutylammonium perchlorate (TBAP, electrochemical grade, ≥99.0%)

-

Dichloromethane (DCM, anhydrous, ≥99.8%)

-

Argon or Nitrogen gas (high purity)

-

Deionized water (18.2 MΩ·cm)

-

Alumina slurry (0.05 µm) for polishing

-

Potassium ferricyanide(III) (K₃[Fe(CN)₆])

-

Potassium ferrocyanide(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Potassium chloride (KCl)

Equipment

-

Potentiostat/Galvanostat with impedance spectroscopy capabilities

-

Three-electrode electrochemical cell

-

Wire electrodes (e.g., Platinum, Gold, glassy carbon) as the working electrode

-

Platinum wire or graphite rod as the counter electrode

-

Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode

-

Sonicator

-

Polishing pad

-

Scanning Electron Microscope (SEM)

-

Optical microscope

-

Nitrogen/Argon bubbling setup

-

Micropipettes

-

Glassware (beakers, graduated cylinders)

-

Dip coater (for dip-coating protocol)

Experimental Protocols

Pre-treatment of Wire Electrodes

Proper cleaning and activation of the electrode surface are paramount for uniform and adherent coatings. This protocol is a critical first step for both electropolymerization and dip-coating.[6]

-

Mechanical Polishing: Polish the tip of the wire electrode with 0.05 µm alumina slurry on a polishing pad for 2-3 minutes to achieve a mirror-like finish.

-

Sonication: Sonicate the electrode in deionized water for 5 minutes to remove polishing residues.

-

Further Sonication: Sonicate in acetone for 5 minutes, followed by sonication in isopropanol for 5 minutes to degrease the surface.

-

Drying: Dry the electrode under a stream of high-purity nitrogen or argon.

-

Electrochemical Cleaning: Perform cyclic voltammetry (CV) in 0.5 M H₂SO₄ by cycling the potential between the hydrogen and oxygen evolution potentials until a stable voltammogram characteristic of a clean electrode surface is obtained. Rinse thoroughly with deionized water and dry.

Protocol 1: Electropolymerization of 1,2-Phenylene di(2-furoate)

This method creates a covalently bonded, conductive polymer film on the electrode surface. The furan rings are electrochemically oxidized to form radical cations, which then couple to form a polymer.[4][7]

3.2.1. Preparation of the Electropolymerization Cocktail

-

In a clean, dry glass vial, dissolve 1,2-phenylene di(2-furoate) in anhydrous acetonitrile to a final concentration of 10 mM.

-

Add tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte to a final concentration of 0.1 M.

-

Cap the vial and sonicate for 10 minutes to ensure complete dissolution.

-

Deoxygenate the solution by bubbling with high-purity argon or nitrogen for at least 15 minutes prior to use. Oxygen can interfere with the polymerization process.

3.2.2. Electropolymerization Workflow

Sources

- 1. Organic electrode coatings for next-generation neural interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Polymer Coatings for Electrochemical Biosensors [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Application Note: Potentiometric Titration Methods Involving 1,2-Phenylene di(2-furoate)

This Application Note details the methodology for utilizing 1,2-phenylene di(2-furoate) (also known as Catechol bis(2-furoate)) as a neutral carrier (ionophore) in potentiometric sensors.

While often synthesized as an intermediate or model compound, its structural features—specifically the rigid 1,2-phenylene backbone combined with the oxygen-rich furoate "pincers"—make it an excellent candidate for coordinating divalent heavy metal cations (e.g.,

Introduction & Mechanistic Principles[1]

1,2-Phenylene di(2-furoate) is a diester formed from catechol and 2-furoic acid. In the context of electroanalytical chemistry, it functions as a neutral carrier ionophore .

Structural Basis of Selectivity

The molecule features a "cleft" geometry pre-organized by the rigid benzene ring.

-

Donor Sites: The ester carbonyl oxygens and the furan ring oxygens act as hard/borderline bases.

-

Coordination: These sites can chelate metal cations (

), replacing the hydration shell and allowing the ion to enter the hydrophobic membrane phase. -

Selectivity: The size of the cleft and the electronic density of the furan rings dictate selectivity, typically favoring borderline acids like Cadmium (

) or Copper (

Potentiometric Mechanism

The method relies on the Phase Boundary Potential model. When the ISE is immersed in a solution, the target ions partition into the membrane, complexing with the 1,2-phenylene di(2-furoate). This creates a charge separation at the interface, generating a potential (

Where:

- = Standard potential of the electrode system.

- = Charge of the ion (e.g., +2).

- = Activity of the target metal ion.

Experimental Protocol: Electrode Fabrication

This section details the construction of a PVC membrane sensor using 1,2-phenylene di(2-furoate) as the active element.

Reagents & Materials[2]

-

Ionophore: 1,2-Phenylene di(2-furoate) (>98% purity).

-

Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC).

-

Plasticizer: o-Nitrophenyloctyl ether (o-NPOE) or Dibutyl phthalate (DBP). Note: o-NPOE is preferred for divalent cations due to its higher dielectric constant.

-